molecular formula C16H28N2O4 B1529097 6-Azaspiro[3.4]octane hemioxalate CAS No. 1523571-81-4

6-Azaspiro[3.4]octane hemioxalate

Cat. No. B1529097
M. Wt: 312.4 g/mol
InChI Key: JILKQWFQRJNDCW-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octane hemioxalate is a chemical compound with the CAS Number: 1523571-81-4 . It is a solid substance stored at room temperature . The compound has a molecular weight of 312.41 .


Molecular Structure Analysis

The InChI code for 6-Azaspiro[3.4]octane hemioxalate is 1S/2C7H13N.C2H2O4/c2*1-2-7(3-1)4-5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Azaspiro[3.4]octane hemioxalate is a solid substance stored at room temperature . It has a molecular weight of 312.41 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

The rearrangement of spirocyclic epoxides to create novel 2-azabicyclo[3.1.0]hexanes showcases the utility of 6-Azaspiro[3.4]octane derivatives in synthetic organic chemistry. This approach facilitates the synthesis of complex bicyclic structures, such as N-Boc-2,3-methano-β-proline, from readily available reagents, demonstrating the compound's role in expanding synthetic methodologies (Adamovskyi et al., 2014).

Drug Discovery and Design

The construction of multifunctional modules for drug discovery through the synthesis of novel thia/oxa-azaspiro[3.4]octanes underscores their potential in medicinal chemistry. These structures act as versatile, structurally diverse scaffolds, enabling the exploration of new pharmacophores (Li, Rogers-Evans, & Carreira, 2013).

Peptide Synthesis

In peptide synthesis, heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates derived from 6-Azaspiro[3.4]octane hemioxalate demonstrate utility as novel dipeptide synthons. These compounds facilitate the synthesis of complex peptides, such as analogues of the antibiotic Trichovirin I 1B, highlighting their role in the development of new peptide-based therapeutics (Suter, Stoykova, Linden, & Heimgartner, 2000).

Cognitive Enhancement

Research on spirofused piperazine and diazepane amides as selective histamine-3 antagonists indicates the potential of azaspiro[2.5]octane carboxamide scaffolds in cognitive enhancement. These compounds have shown efficacy in mouse models, suggesting their applicability in treating cognitive disorders (Brown et al., 2014).

Chemical Diversity

The diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, showcases the adaptability of 6-Azaspiro[3.4]octane derivatives in generating a wide range of heterocyclic compounds. These compounds serve as valuable scaffolds in drug discovery, highlighting the compound's contribution to expanding the chemical space for therapeutic exploration (Wipf, Stephenson, & Walczak, 2004).

Safety And Hazards

The compound is considered hazardous and has been assigned the signal word "Warning" . It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13N.C2H2O4/c2*1-2-7(3-1)4-5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILKQWFQRJNDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNC2.C1CC2(C1)CCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[3.4]octane hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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